molecular formula C5H10O5 B1624052 alpha-D-ribopyranose CAS No. 7296-59-5

alpha-D-ribopyranose

Cat. No.: B1624052
CAS No.: 7296-59-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

Alpha-D-ribopyranose: is a monosaccharide, specifically a pentose sugar, which means it contains five carbon atoms. It is an aldose sugar, having an aldehydic functional group. The molecular formula of this compound is C5H10O5. This compound is one of the cyclic forms of ribose, which is crucial in the structure of nucleotides and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-D-ribopyranose can be synthesized through the cyclization of D-ribose. In aqueous solutions, D-ribose exists in equilibrium between its open-chain form and its cyclic forms, including this compound. The cyclization involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon .

Industrial Production Methods: : Industrially, this compound can be produced through the enzymatic conversion of D-ribose using ribose pyranase. This enzyme catalyzes the interconversion of beta-D-ribopyranose and beta-D-ribofuranose, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions: : Alpha-D-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include ribonic acid, ribitol, and various esters depending on the substituents introduced .

Scientific Research Applications

Alpha-D-ribopyranose has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds: : Other similar compounds include beta-D-ribopyranose, alpha-D-ribofuranose, and beta-D-ribofuranose. These compounds are also cyclic forms of ribose and exist in equilibrium with alpha-D-ribopyranose in aqueous solutions .

Uniqueness: : this compound is unique due to its specific configuration at the anomeric carbon, which influences its reactivity and interactions with other molecules. This configuration is crucial for the formation of stable nucleotides and nucleic acids .

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arabinoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
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Record name NSC164936
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name .alpha.-D-Ribose
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Record name NSC76347
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Record name Pentopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-D-ribopyranose
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